
1-Bromoundecane-D23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoundecane-D23 is a deuterium-labeled version of 1-Bromoundecane . It is a chemical compound widely used in scientific research, serving as a crucial tool for studying organic chemistry and exploring various synthesis methods.
Synthesis Analysis
This compound is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process . For instance, 1-Bromoundecane was used in the preparation of Grignard reagent by reacting with Mg in THF (tetrahydrofuran) .Molecular Structure Analysis
The molecular formula of this compound is C11D23Br . The molecular weight is 258.35 .Chemical Reactions Analysis
This compound is used in the preparation of Grignard reagent by reacting with Mg in THF (tetrahydrofuran) . This reaction is a common method for preparing Grignard reagents, which are important tools in organic chemistry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 1-Bromoundecane. The density is approximately 1.1 g/cm3 . The boiling point is around 259.1°C at 760 mmHg . The compound has a molar refractivity of 60.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Physical Properties and Thermodynamics
- Density and Viscosity Measurements : Research by Begum et al. (1995) explored the density and viscosity of various 1-bromoalkanes, including 1-bromoundecane. They found that the molar volumes of these substances follow an additive rule and calculated the thermodynamic activation parameters for viscous flow (Begum et al., 1995).
- Viscosity under Different Temperatures : Ryshkova et al. (2020) provided new experimental data on the viscosity of 1-bromoundecane across a range of temperatures, contributing to a better understanding of its physical behavior under varying conditions (Ryshkova et al., 2020).
Organic Synthesis
- Regiospecific Bromination : A study by InamotoYoshiaki et al. (1978) discussed the regiospecific bromination of tricyclo[4.3.1.12,5]undecane, leading to the exclusive formation of the 1-bromo derivative. This research highlights the specificity of bromination reactions in complex organic molecules (InamotoYoshiaki et al., 1978).
- Reagent in Organic Synthesis : Novikov and Sampson (2005) reported a reliable synthesis of 1-bromo-1-lithioethene, demonstrating its utility in organic synthesis for producing various 1-substituted 1-bromoethene products (Novikov & Sampson, 2005).
Computational Chemistry and Spectroscopy
- Spectroscopic Analysis : Research by Mariappan & Sundaraganesan (2014) conducted a comprehensive structural analysis of 1-Bromo-2,3-dimethoxynaphthalene, revealing insights into its molecular properties, electrostatic potential, and electronic spectra using density functional theory (DFT) (Mariappan & Sundaraganesan, 2014).
Other Applications
- Isobaric Heat Capacity and Isothermal Compressibility : Korotkovskii et al. (2016) investigated the isobaric heat capacity and isothermal compressibility of various 1-bromoalkanes, including 1-bromoundecane. This study contributes to the understanding of the fluctuational properties of these substances (Korotkovskii et al., 2016).
Safety and Hazards
1-Bromoundecane-D23 should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area and wear protective gloves, clothing, eye protection, and face protection . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Wirkmechanismus
Target of Action
1-Bromoundecane-D23 is a deuterium-labeled version of 1-Bromoundecane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium, a stable heavy isotope of hydrogen, has been incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles . This can potentially alter the interaction of the drug with its targets and the resulting changes.
Biochemical Pathways
The incorporation of deuterium into drug molecules can affect various biochemical pathways, depending on the specific targets of the drug .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the behavior of the drug in the body, including its distribution, metabolism, and excretion .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of a compound .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-SJTGVFOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
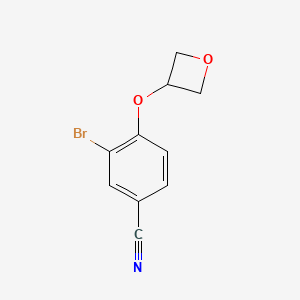
![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)
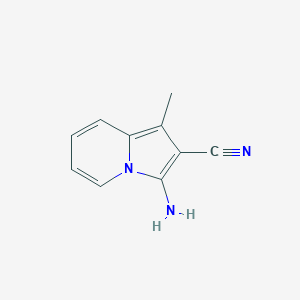

![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)

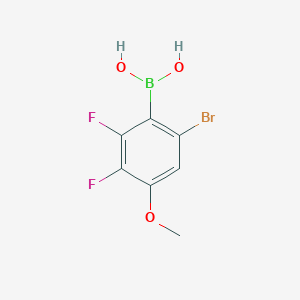
![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
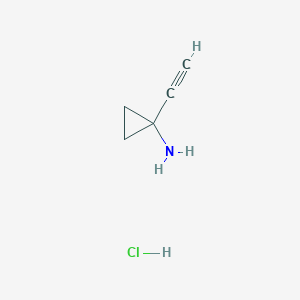
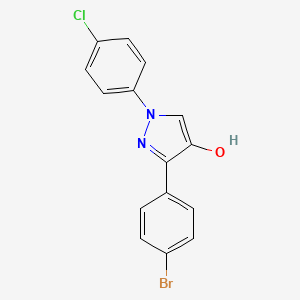

![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)
